(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one
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Overview
Description
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse applications, particularly in medicinal chemistry. This specific compound features an oxazolidinone ring substituted with an acetylphenyl group and an ethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an aromatic ring is acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-(Carboxyphenyl)-3-ethyloxazolidin-2-one.
Reduction: 3-(4-Acetylphenyl)-4-ethyloxazolidin-2-amine.
Substitution: 3-(4-Nitrophenyl)-4-ethyloxazolidin-2-one.
Scientific Research Applications
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzyme-substrate interactions.
Medicine: Explored for its antimicrobial properties, especially against resistant bacterial strains.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The acetylphenyl group enhances binding affinity through hydrophobic interactions, while the oxazolidinone ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-(4-Methylphenyl)-4-ethyloxazolidin-2-one: Similar structure but with a methyl group instead of an acetyl group.
3-(4-Acetylphenyl)-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both acetyl and ethyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity in biological systems and specific reactivity in chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
572923-18-3 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(4S)-3-(4-acetylphenyl)-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-3-11-8-17-13(16)14(11)12-6-4-10(5-7-12)9(2)15/h4-7,11H,3,8H2,1-2H3/t11-/m0/s1 |
InChI Key |
XMEIBNKYPYGDRA-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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